molecular formula C12H17NO B127004 2-(2-Phenylethyl)morpholine CAS No. 58039-64-8

2-(2-Phenylethyl)morpholine

Cat. No.: B127004
CAS No.: 58039-64-8
M. Wt: 191.27 g/mol
InChI Key: TXIWKJLQPACJEW-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)morpholine is a morpholine derivative that has garnered significant attention in medicinal chemistry due to its wide range of biological activities and its role as a privileged scaffold in drug design. This compound is used to prepare 2,4-disubstituted morpholines that bind at human D4 dopamine receptors .

Biochemical Analysis

Biochemical Properties

2-(2-Phenylethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of its interaction with human D4 dopamine receptors. It is used to prepare 2,4-disubstituted morpholines, which have shown binding affinity towards these receptors. The compound interacts with enzymes such as legumain and cholinesterases, exhibiting moderate to high affinity . These interactions are crucial for its biochemical activity and therapeutic potential.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with human D4 dopamine receptors suggests its potential impact on neurotransmission and related cellular functions. Additionally, its inhibitory effects on enzymes like legumain and cholinesterases indicate its role in modulating cellular processes related to these enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to human D4 dopamine receptors, influencing neurotransmission. It also inhibits enzymes such as legumain and cholinesterases, which play roles in various biochemical pathways . These interactions at the molecular level contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its biochemical activity over extended periods, although specific details on its stability and degradation are limited . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that the compound’s interaction with human D4 dopamine receptors and enzymes like legumain and cholinesterases is dose-dependent . Threshold effects and toxicities at high doses have been observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the Shikimate pathway and its impact on metabolic flux and metabolite levels have been studied . These interactions are crucial for its biochemical activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Understanding its transport and distribution is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors influence its biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)morpholine typically involves the reaction of morpholine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

2-(2-Phenylethyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand for dopamine receptors.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

2-(2-Phenylethyl)morpholine can be compared with other morpholine derivatives such as:

    Morpholine: A simpler structure with similar chemical properties but lacks the phenylethyl group.

    2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group, offering different reactivity and applications.

    N-Phenylmorpholine: Features a phenyl group directly attached to the nitrogen, affecting its binding affinity and biological activity

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-phenylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWKJLQPACJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58039-64-8
Record name 2-(2-phenylethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(β-phenylethyl)morpholine-5-one (430 mg.) in dry tetrahydrofuran (4 ml.) is added to a stirred suspension of lithium aluminium hydride (200 mg.) in dry ether (20 ml.) at such a rate that the mixture refluxes gently. After complete addition, the mixture is stirred and refluxed for 2 hours, then it is cooled and there are successively added water (0.2 ml.), sodium hydroxide solution (2N, 0.2 ml.) and water (0.6 ml.) and stirring is continued for 15 minutes. The mixture is filtered and the filtrate is evaporated under reduced pressure to give 2-(β-phenylethyl)morpholine as an oil which may be converted to its hydrogen oxalate salt, m.p. 151°-152° C. or its hydrogen maleate salt, m.p. 120°-122° C. on recrystallisation from methanol/ethyl acetate.
Name
2-(β-phenylethyl)morpholine-5-one
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four

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